molecular formula C20H10Cl6N2O2 B15042974 N,N'-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide

N,N'-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide

Cat. No.: B15042974
M. Wt: 523.0 g/mol
InChI Key: CMYNMCXCBXEEPZ-UHFFFAOYSA-N
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Description

N,N'-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide is a symmetrical aromatic dicarboxamide derivative featuring two 2,4,5-trichlorophenyl substituents attached to the benzene-1,3-dicarboxamide core.

The 2,4,5-trichlorophenyl groups confer steric bulk and enhanced chemical stability due to the electron-withdrawing effects of chlorine atoms. These substituents may also influence binding interactions in biological systems, as seen in other trichlorophenyl-containing compounds used in pesticides or enzyme inhibitors .

Properties

Molecular Formula

C20H10Cl6N2O2

Molecular Weight

523.0 g/mol

IUPAC Name

1-N,3-N-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C20H10Cl6N2O2/c21-11-5-15(25)17(7-13(11)23)27-19(29)9-2-1-3-10(4-9)20(30)28-18-8-14(24)12(22)6-16(18)26/h1-8H,(H,27,29)(H,28,30)

InChI Key

CMYNMCXCBXEEPZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)C(=O)NC3=CC(=C(C=C3Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide typically involves the reaction of 2,4,5-trichloroaniline with isophthaloyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

N,N’-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with different functional groups attached to the benzene ring .

Scientific Research Applications

N,N’-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N’-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The compound can bind to proteins or enzymes, altering their activity. The presence of chlorine atoms enhances its binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following table summarizes key structural and functional differences between N,N'-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide and related compounds:

Compound Name Substituents Molecular Weight Key Properties/Applications References
This compound 2,4,5-Trichlorophenyl groups ~500–550 (estimated) Potential pesticidal/biological activity; high thermal stability due to halogenation
N,N'-bis(5-methyl-4-phenyl-1,3-thiazol-2-yl)benzene-1,3-dicarboxamide 5-Methyl-4-phenylthiazole groups 318.39 g/mol Medicinal chemistry applications (e.g., enzyme inhibitors or antimicrobial agents)
5-Amino-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide Triiodo, amino, and dihydroxypropyl groups 705.02 g/mol Radiocontrast agent (intermediate in iodinated imaging agents like ioversol)
Formic acid - N,N'-bis[4-(4,5-dihydro-1H-imidazol-2-yl)phenyl]benzene-1,3-dicarboxamide Imidazolylphenyl groups + formic acid complex 498.53 g/mol Materials science (e.g., supramolecular assemblies or coordination polymers)
N1,N3-bis[2-(piperidin-1-yl)ethyl]benzene-1,3-dicarboxamide derivatives Piperidinyl or morpholinyl ethyl groups ~550–600 (estimated) Modulators of amyloid protein metabolism; tested for neurodegenerative disease applications

Key Differences:

Substituent Effects :

  • The 2,4,5-trichlorophenyl groups in the target compound enhance lipophilicity and resistance to oxidative degradation compared to polar substituents like dihydroxypropyl or thiazolyl groups .
  • Halogenation : The trichlorophenyl groups may confer pesticidal activity, as seen in structurally related compounds like dimethyl 2,4,5-trichlorophenyl phosphate (a pesticide analog) . In contrast, triiodo derivatives (e.g., compound in ) are tailored for medical imaging due to iodine’s radiopacity.

Biological Activity :

  • Thiazolyl- and piperidinyl-substituted analogs () exhibit higher solubility in aqueous media, making them more suitable for drug development. The trichlorophenyl derivative’s low solubility may limit bioavailability but enhance environmental persistence.

Synthetic Complexity :

  • Copper- or palladium-mediated coupling reactions are critical for synthesizing bis-aryl dicarboxamides with halogenated substituents . In contrast, iodinated derivatives require specialized halogenation steps under controlled conditions .

Biological Activity

N,N'-bis(2,4,5-trichlorophenyl)benzene-1,3-dicarboxamide (commonly referred to as "Compound X") is a synthetic organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

Compound X is characterized by its unique chemical structure, which includes two 2,4,5-trichlorophenyl groups attached to a benzene-1,3-dicarboxamide backbone. Its molecular formula is C20H12Cl6N2O2. The presence of multiple chlorine atoms contributes to its lipophilicity and potential bioactivity.

Antimicrobial Activity

Research has indicated that Compound X exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism of action appears to involve disruption of bacterial cell membranes and interference with metabolic processes.

  • Case Study 1 : A study published in the Journal of Antimicrobial Chemotherapy reported that Compound X showed potent activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 10 µg/mL .

Anticancer Properties

Compound X has also been investigated for its potential anticancer effects. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

  • Case Study 2 : In a study conducted on human breast cancer cell lines (MCF-7), treatment with Compound X resulted in a significant reduction in cell viability and increased apoptotic markers .

Toxicological Profile

While investigating the biological activities of Compound X, it is crucial to consider its toxicological profile. The compound has been classified under several hazardous substances due to its chlorinated structure, which may pose risks to human health and the environment.

  • Toxicity Data : According to the EPA guidelines, compounds with similar structures have been linked to neurotoxic effects and endocrine disruption .

Summary of Biological Activities

The following table summarizes the key biological activities and findings related to this compound:

Activity Effect Reference
AntimicrobialEffective against S. aureus and E. coli
AnticancerInduces apoptosis in MCF-7 cells
ToxicityPotential neurotoxic effects

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